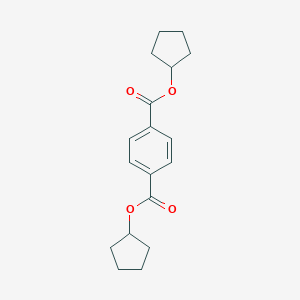
Terephthalic acid, dicyclopentyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terephthalic acid, dicyclopentyl ester (TPAC) is a chemical compound that is widely used in scientific research for its unique properties. TPAC is a white crystalline solid that is insoluble in water but soluble in organic solvents. It is also known as dicyclopentyl terephthalate or DCPT. TPAC is used as a starting material for the synthesis of other chemicals and polymers.
Mecanismo De Acción
TPAC acts as a crosslinking agent by forming ester bonds between polymer chains. This improves the mechanical properties of the polymer such as tensile strength, elasticity, and heat resistance. TPAC also acts as a plasticizer by reducing the glass transition temperature of the polymer. This makes the polymer more flexible and easier to process. TPAC can also act as a stabilizer by inhibiting the degradation of the polymer due to heat, light, or oxygen.
Biochemical and Physiological Effects:
TPAC is not known to have any significant biochemical or physiological effects. It is not toxic and has low volatility. However, it is recommended to handle TPAC with care as it can cause skin and eye irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TPAC is a versatile and useful chemical compound for scientific research. It is relatively easy to synthesize and has a high purity. TPAC can be used as a starting material for the synthesis of various polymers and specialty chemicals. TPAC has good thermal and chemical stability, which makes it suitable for use in harsh environments. However, TPAC has some limitations. It is insoluble in water, which makes it difficult to handle in aqueous systems. TPAC is also relatively expensive compared to other starting materials.
Direcciones Futuras
There are several future directions for research on TPAC. One area of research is the synthesis of new polymers and specialty chemicals using TPAC as a building block. Another area of research is the development of new applications for TPAC in areas such as electronics, optics, and biomedicine. TPAC can also be used as a model compound for studying the behavior of ester bonds in polymers and other materials. Finally, research can be conducted on the environmental impact of TPAC and its degradation products.
Métodos De Síntesis
TPAC can be synthesized by the reaction of terephthalic acid with cyclopentanol in the presence of a catalyst such as sulfuric acid. The reaction produces water as a byproduct and TPAC as the main product. The synthesis can also be carried out using cyclopentanone instead of cyclopentanol. The reaction is exothermic and requires careful temperature control. The yield of TPAC can be improved by using a high boiling solvent such as xylene or toluene.
Aplicaciones Científicas De Investigación
TPAC is used as a starting material for the synthesis of various polymers such as polyesters, polyamides, and polyurethanes. It is also used as a monomer for the synthesis of thermoplastic elastomers. TPAC is used as a crosslinking agent for epoxy resins and as a plasticizer for PVC. TPAC is a useful building block for the synthesis of specialty chemicals such as liquid crystals, photoresists, and adhesives.
Propiedades
Número CAS |
18699-50-8 |
|---|---|
Nombre del producto |
Terephthalic acid, dicyclopentyl ester |
Fórmula molecular |
C18H22O4 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
dicyclopentyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H22O4/c19-17(21-15-5-1-2-6-15)13-9-11-14(12-10-13)18(20)22-16-7-3-4-8-16/h9-12,15-16H,1-8H2 |
Clave InChI |
GNGVJTMHQIYXRV-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3CCCC3 |
SMILES canónico |
C1CCC(C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3CCCC3 |
Otros números CAS |
18699-50-8 |
Sinónimos |
Terephthalic acid dicyclopentyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



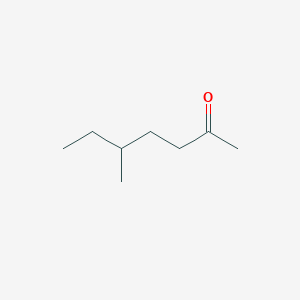
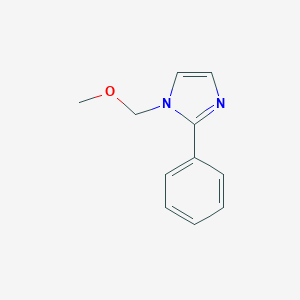

![2,3,7-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B97574.png)
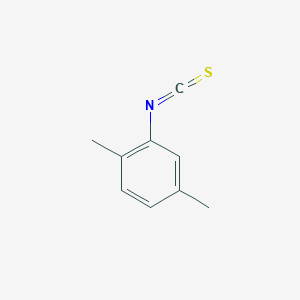
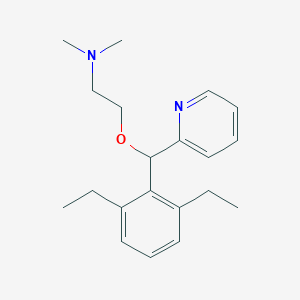
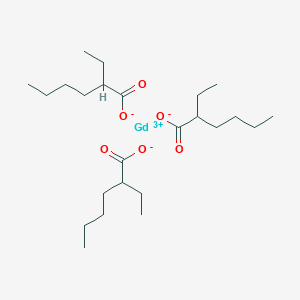

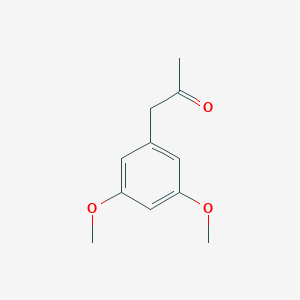


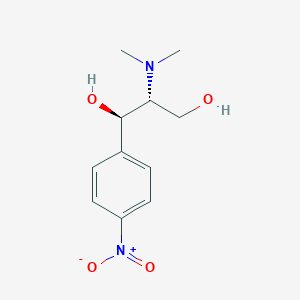

![2-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B97590.png)